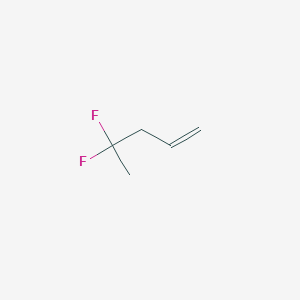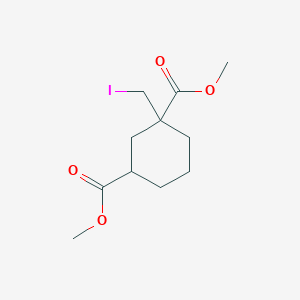
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate
Übersicht
Beschreibung
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H17IO4 It is characterized by the presence of an iodomethyl group and two ester groups attached to a cyclohexane ring
Vorbereitungsmethoden
The synthesis of dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of a cyclohexane derivative with iodomethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like silver oxide to facilitate the iodination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate exerts its effects depends on its interaction with molecular targets. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions. The specific pathways involved vary based on the reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:
1-Bromomethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-Chloromethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a chloromethyl group.
1-Methyl-1,3-dicarbomethoxycyclohexane: Lacks the halogen group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its iodomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its bromine or chlorine analogs.
Eigenschaften
CAS-Nummer |
75328-53-9 |
|---|---|
Molekularformel |
C11H17IO4 |
Molekulargewicht |
340.15 g/mol |
IUPAC-Name |
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17IO4/c1-15-9(13)8-4-3-5-11(6-8,7-12)10(14)16-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
HCZDVILANWUSFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCC(C1)(CI)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
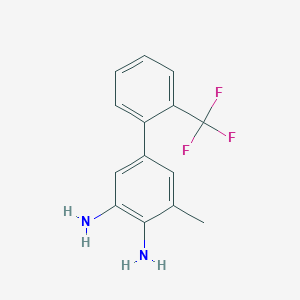

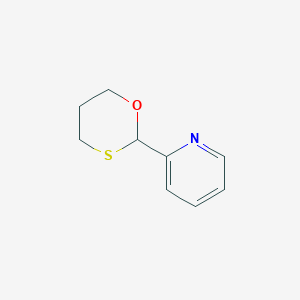
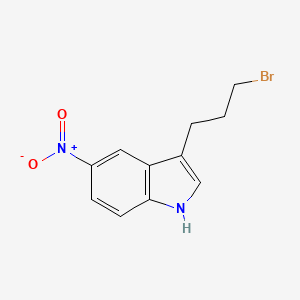
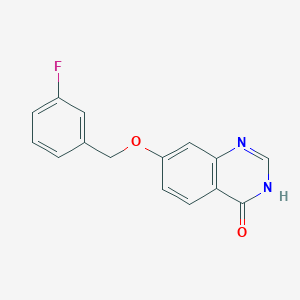
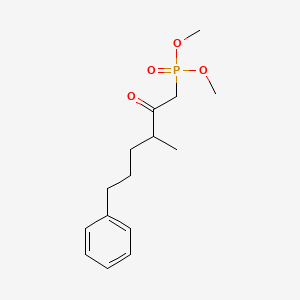
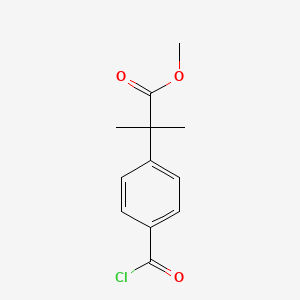
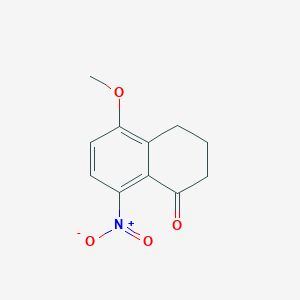
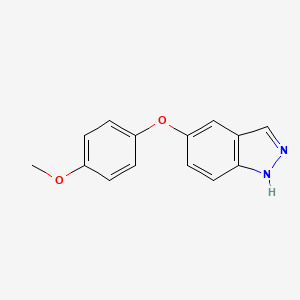
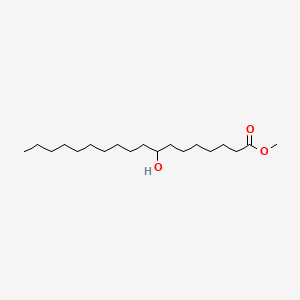
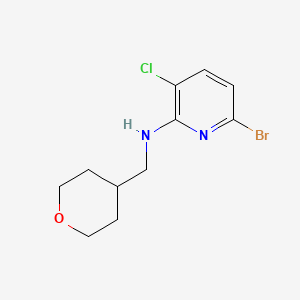
![Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-](/img/structure/B8376567.png)
